4-(4-phenylphenyl)benzaldehyde
CAS No.: 17800-49-6
Cat. No.: VC7953102
Molecular Formula: C19H14O
Molecular Weight: 258.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 17800-49-6 |
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Molecular Formula | C19H14O |
Molecular Weight | 258.3 g/mol |
IUPAC Name | 4-(4-phenylphenyl)benzaldehyde |
Standard InChI | InChI=1S/C19H14O/c20-14-15-6-8-17(9-7-15)19-12-10-18(11-13-19)16-4-2-1-3-5-16/h1-14H |
Standard InChI Key | HSHBGIDOTCOEGU-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C=O |
Canonical SMILES | C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C=O |
Introduction
Structural and Molecular Characteristics
The molecular structure of 4-(4-phenylphenyl)benzaldehyde consists of three aromatic rings arranged linearly, with a formyl (-CHO) group attached to the central benzene ring. Key structural features include:
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Molecular formula:
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Exact mass: 258.104 g/mol
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Polar surface area (PSA): 17.07 Ų
The compound’s hydrophobicity (indicated by LogP > 4) suggests strong lipid solubility, making it suitable for applications requiring non-polar environments. The linear terphenyl backbone contributes to its rigidity, which is advantageous in liquid crystal and polymer synthesis .
Synthesis Methods
Optimized Etherification Route
A 2019 Chinese patent (CN109651120A) outlines a high-yield synthesis method :
Reaction Scheme:
Procedure:
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Step 1: 4-Hydroxybenzaldehyde reacts with potassium carbonate in a solvent (e.g., dimethylformamide) containing polymerization inhibitors (phenothiazine) and antioxidants (BHT). Azeotropic reflux removes water, forming a potassium phenolate intermediate.
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Step 2: 4-Fluorobenzaldehyde is added for etherification at 110–130°C for 14–17 hours, achieving >99.5% conversion.
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Step 3: Crystallization from toluene yields white crystals with 97–98.6% molar yield and >99% HPLC purity .
Advantages:
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Eliminates side reactions (e.g., aldol condensation) via polymerization inhibitors.
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Antioxidants prevent oxidation of the aldehyde group.
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Scalable for industrial production with minimal safety risks .
Comparative Analysis
Alternative routes, such as benzyl chloride-mediated protection (CN102358723A), are less efficient due to lower yields (~85%) and higher costs . The etherification method in CN109651120A remains superior for large-scale synthesis.
Physicochemical Properties
Property | Value | Source |
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Melting Point | Not reported | |
Boiling Point | Not reported | |
Density | Not reported | |
Flash Point | Not reported | |
Solubility | Soluble in DMF, toluene |
The absence of melting/boiling point data in public domains highlights the need for further experimental characterization.
Applications
Pharmaceutical Intermediates
The aldehyde group in 4-(4-phenylphenyl)benzaldehyde enables Schiff base formation, a key step in synthesizing bioactive molecules. For example, it can react with amines to produce imines for antimicrobial or anticancer agents .
Materials Science
Its rigid terphenyl structure makes it a candidate for:
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